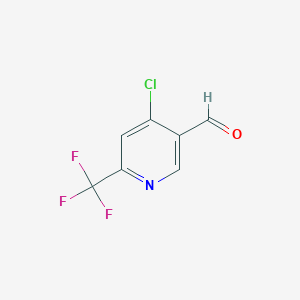

![molecular formula C9H9Cl2NO B1473431 [4-クロロ-2-(プロプ-2-イン-1-イルオキシ)フェニル]アミン塩酸塩 CAS No. 2098113-54-1](/img/structure/B1473431.png)

[4-クロロ-2-(プロプ-2-イン-1-イルオキシ)フェニル]アミン塩酸塩

説明

[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

イミダゾール含有化合物の合成

“[4-クロロ-2-(プロプ-2-イン-1-イルオキシ)フェニル]アミン塩酸塩”は、イミダゾール含有化合物の合成に使用できます . イミダゾール誘導体は、抗菌活性、抗マイコバクテリア活性、抗炎症活性、抗腫瘍活性、抗糖尿病活性、抗アレルギー活性、解熱活性、抗ウイルス活性、抗酸化活性、抗アメーバ活性、抗寄生虫活性、抗真菌活性、および潰瘍形成活性など、幅広い生物活性を示します .

ケミカルプローブ合成

この化合物は、ケミカルプローブ合成に使用されます . これは、光活性化ベンゾフェノン、アルキンタグ、およびアミン合成ハンドルを含む三官能性ビルディングブロックです .

多孔質吸着材の合成

“[4-クロロ-2-(プロプ-2-イン-1-イルオキシ)フェニル]アミン塩酸塩”を使用して合成できる二置換トリアジン誘導体は、多孔質吸着材の製造に使用できます . これらの材料は、特定の金属イオンの除去または特定のガスの捕獲に使用できます .

UV光誘起生物学的標的の共有結合修飾

このビルディングブロックは、アミンリンカーを介してリガンドまたはファルマコフォアに付加されると、生物学的標的のUV光誘起共有結合修飾を可能にします . これは、アルキンタグを介したダウンストリームアプリケーションの可能性を秘めています .

作用機序

Target of Action

Similar compounds have been used for uv light-induced covalent modification of biological targets .

Mode of Action

The mode of action of [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride involves its interaction with its targets through a process known as UV light-induced covalent modification . This process allows the compound to bind to its targets and induce changes.

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways through their interaction with biological targets .

Result of Action

Similar compounds have been shown to have potential for downstream applications via the alkyne tag .

生化学分析

Biochemical Properties

[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of covalent modification of biological targets. When appended to a ligand or pharmacophore through its amine linker, this compound allows for UV light-induced covalent modification of a biological target via the alkyne tag . This interaction is facilitated by the presence of the alkyne group, which can undergo click chemistry reactions with azide-containing biomolecules, leading to the formation of stable triazole linkages. The compound’s ability to form covalent bonds with target proteins makes it a valuable tool in the study of protein function and interactions.

Cellular Effects

The effects of [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific proteins can lead to the activation or inhibition of signaling pathways, thereby affecting cellular responses to external stimuli. Additionally, the compound’s ability to form covalent bonds with target proteins can result in changes in gene expression, as it may alter the activity of transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level by forming covalent bonds with target proteins through its alkyne group. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the target protein. Additionally, the compound’s ability to modulate gene expression is linked to its interaction with transcription factors and other regulatory proteins .

Metabolic Pathways

[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s alkyne group allows it to participate in click chemistry reactions, leading to the formation of stable triazole linkages with azide-containing biomolecules. This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s ability to form covalent bonds with target proteins can also influence its distribution, as it may become sequestered in specific cellular regions where its target proteins are localized .

Subcellular Localization

The subcellular localization of [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with target proteins can lead to its accumulation in particular subcellular regions, affecting its activity and function. For example, the compound may localize to the nucleus if it interacts with nuclear proteins, thereby influencing gene expression and other nuclear processes .

特性

IUPAC Name |

4-chloro-2-prop-2-ynoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO.ClH/c1-2-5-12-9-6-7(10)3-4-8(9)11;/h1,3-4,6H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNDFBFBCBFSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=CC(=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

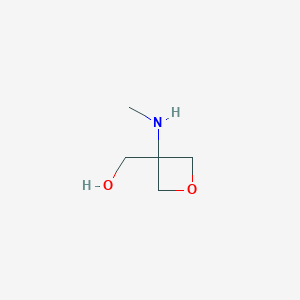

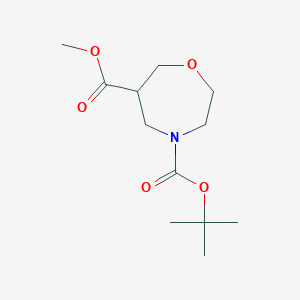

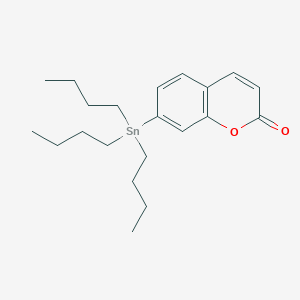

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)

![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)

![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)

![[(6-Piperazin-1-ylpyridin-3-yl)methyl]amine trihydrochloride](/img/structure/B1473359.png)

![5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473360.png)

![[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1473370.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-furamide hydrochloride](/img/structure/B1473371.png)